(+)-alpha-Pinene
Overview
Description
(+)-alpha-Pinene is a naturally occurring organic compound belonging to the class of monoterpenes. It is one of the most widely distributed terpenes in nature and is found in the oils of many species of coniferous trees, particularly pines. This compound is known for its distinctive pine-like aroma and is a major component of turpentine. This compound has significant applications in various fields, including perfumery, flavoring, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-Pinene can be achieved through several methods. One common synthetic route involves the isomerization of beta-pinene, which can be obtained from turpentine oil. The isomerization process typically requires the use of acidic catalysts such as sulfuric acid or aluminum chloride under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound primarily involves the extraction from natural sources, particularly from the distillation of turpentine oil. The distillation process separates the various components of turpentine, allowing for the isolation of this compound. This method is preferred due to the abundance of natural sources and the relatively simple extraction process.
Chemical Reactions Analysis
Types of Reactions
(+)-alpha-Pinene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form compounds such as pinene oxide, verbenone, and verbenol. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction of this compound can yield pinane, a saturated hydrocarbon. This reaction typically requires hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation of this compound can produce halogenated derivatives such as alpha-pinene chloride. This reaction often involves halogenating agents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a solvent.
Major Products Formed
Oxidation: Pinene oxide, verbenone, verbenol.
Reduction: Pinane.
Substitution: Alpha-pinene chloride and other halogenated derivatives.
Scientific Research Applications
(+)-alpha-Pinene has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and fungi.
Medicine: Investigated for its potential therapeutic effects, including its use as an anti-inflammatory and bronchodilator. It is also being studied for its potential role in cancer treatment.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in the chemical industry.
Mechanism of Action
The mechanism of action of (+)-alpha-Pinene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, it interacts with the GABAergic system, which may contribute to its anxiolytic and sedative effects.
Comparison with Similar Compounds
(+)-alpha-Pinene can be compared with other similar compounds such as beta-pinene, limonene, and myrcene. While all these compounds belong to the class of monoterpenes and share similar structural features, they differ in their chemical properties and applications.
Beta-Pinene: Another major component of turpentine oil, beta-pinene has a woody-green aroma and is used in the synthesis of other chemicals.
Limonene: Known for its citrus-like aroma, limonene is widely used in cleaning products and as a flavoring agent.
Myrcene: Found in hops and bay leaves, myrcene has a musky aroma and is used in the fragrance industry.
The uniqueness of this compound lies in its distinctive pine-like aroma and its significant role in the production of various industrial and pharmaceutical products.
Properties
IUPAC Name |
(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2C[C@H]1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041671 | |
Record name | (+)-alpha-Pinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-alpha-Pinene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
155.00 to 156.00 °C. @ 760.00 mm Hg | |
Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7785-70-8 | |
Record name | (1R)-α-Pinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7785-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Pinene, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, (1R,5R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-alpha-Pinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-Pinene, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6CM4TWH1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-62 °C | |
Record name | (+)-alpha-Pinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biosynthetic pathway of (+)-α-Pinene in Pinus species?
A1: Research indicates that (+)-α-Pinene biosynthesis in Pinus species starts with geranyl pyrophosphate. This compound undergoes isomerization to predominantly form (-)-(3R)-linalyl pyrophosphate. Subsequent cyclization of this intermediate results in the formation of (+)-α-Pinene, demonstrating a net retention of configuration at the C1 position of the original geranyl pyrophosphate. [, ]. Further research utilizing deuterium-labeled precursors revealed that the enzymatic cyclization involves stereospecific hydrogen loss, retaining the 4R hydrogen atoms while losing the 4S hydrogen atoms from the original mevalonate precursor [].
Q2: What are the key structural characteristics of (+)-α-Pinene?
A2: (+)-α-Pinene is a bicyclic monoterpene with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. Its structure includes a reactive four-membered ring and a double bond, making it a versatile building block for chemical synthesis [].
Q3: How can the enantiomeric purity of (+)-α-Pinene solutions be determined?
A3: Vibrational circular dichroism (VCD) spectroscopy is a reliable method for determining the enantiomeric purity of (+)-α-Pinene solutions []. Studies have shown a strong correlation between VCD band areas and the concentrations of (+)-α-Pinene and its enantiomer, (-)-α-Pinene, allowing for accurate purity assessments [].
Q4: What is the role of (+)-α-Pinene in attracting insects, and are there synergistic effects with other compounds?
A4: (+)-α-Pinene acts as a pheromone component for certain insect species, including the old-house borer (Hylotrupes bajulus). Studies have shown that its attractiveness is significantly enhanced when combined with the male-produced pheromone components (3R)-3-hydroxy-2-hexanone and 1-butanol [].
Q5: How do (+)-α-Pinene and its derivatives impact the growth and propagation of the pinewood nematode, Bursaphelenchus xylophilus?
A5: Research suggests that (+)-α-Pinene, at concentrations found in some plant preparations, can actually stimulate the propagation of Bursaphelenchus xylophilus, the nematode responsible for pine wilt disease []. This finding highlights the importance of careful consideration when utilizing plant-based nematicides containing (+)-α-Pinene.
Q6: Can plant cell cultures be utilized to produce valuable compounds from (+)-α-Pinene?
A6: Yes, plant cell cultures of Rauvolfia sellowii can bioconvert (+)-α-Pinene into (+)-verbenone []. This biotransformation process offers a potential alternative to chemical synthesis for producing (+)-verbenone, a compound with various applications.
Q7: What is the fate of (+)-α-Pinene in the atmosphere, and what are its implications for air quality?
A7: (+)-α-Pinene is readily oxidized by atmospheric oxidants, including ozone and nitrate radicals (NO3) [, ]. These reactions lead to the formation of secondary organic aerosol (SOA), which contributes to air pollution and can impact climate [, ]. Studies have shown that the oxidation products of (+)-α-Pinene, particularly those formed through reactions with NO3, can significantly contribute to the reactive nitrogen budget in the atmosphere [].
Q8: Are there differences in the environmental impact and degradation pathways between (+)-α-Pinene and other terpenes like 3-carene?
A8: While both (+)-α-Pinene and 3-carene undergo atmospheric oxidation to form SOA, the specific products and their yields can differ []. These variations arise from differences in their chemical structures and reactivity towards atmospheric oxidants. Understanding these differences is crucial for accurate atmospheric modeling and predicting the environmental impact of terpene emissions.
Q9: Can microorganisms play a role in the degradation of (+)-α-Pinene and other terpenes in industrial settings?
A9: Yes, researchers have successfully isolated microorganisms from terpene processing plants that exhibit high tolerance to (+)-α-Pinene and other terpenes []. These microorganisms offer a potential bioremediation strategy for managing terpene waste and mitigating their environmental impact.
Q10: What are the known health effects of (+)-α-Pinene exposure in humans?
A10: Studies on sawmill workers exposed to wood dust containing (+)-α-Pinene and other terpenes have shown a correlation between exposure levels and respiratory effects. Specifically, prolonged exposure to sawing fumes containing (+)-α-Pinene has been associated with a decrease in diffusing capacity, a measure of lung function, and an increase in bronchial reactivity [].
Q11: How is (+)-α-Pinene metabolized in the human body?
A11: Following inhalation, (+)-α-Pinene is metabolized into various compounds, including verbenols, which can be detected in urine []. The presence of verbenols in urine serves as a valuable biomarker for assessing exposure to (+)-α-Pinene and related compounds.
Q12: Are there any documented interactions between (+)-α-Pinene and other monoterpenes, such as beta-pinene and 3-carene, concerning their toxicokinetics and acute effects in humans?
A12: Research involving controlled human exposures to a mixture of (+)-α-Pinene, β-pinene, and 3-carene, the primary components of turpentine, revealed minimal interactions between these monoterpenes []. While some minor differences were observed in the blood clearance rates of 3-carene compared to its individual exposure, the overall toxicokinetics and acute effects remained largely independent [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.